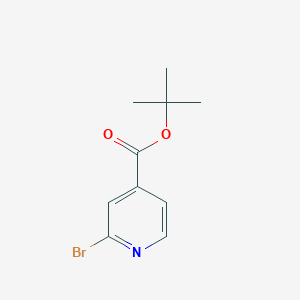

Tert-butyl 2-bromoisonicotinate

Description

Tert-butyl 2-bromoisonicotinate is a synthetic ester derivative of isonicotinic acid, featuring a bromine atom at the 2-position of the pyridine ring and a tert-butyl ester group. Notably, it has demonstrated antibacterial efficacy against multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase-producing Escherichia coli (ESBL-E. coli), with reported minimum inhibitory concentrations (MICs) as low as 0.78 mg/mL . The compound is synthesized via Fischer esterification, a widely used method for converting carboxylic acids to esters under acidic conditions . Its tert-butyl ester group enhances stability and influences solubility, making it a valuable intermediate in medicinal chemistry and drug development.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-bromopyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-5-12-8(11)6-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSLHTVAIZWDJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | Not explicitly provided* | — | Pyridine ring, 2-bromo, tert-butyl ester |

| Methyl 2-bromoisonicotinate | C₇H₆BrNO₂ | 216.04 | Pyridine ring, 2-bromo, methyl ester |

| Butyl 2-bromoisonicotinate | C₁₀H₁₂BrNO₂ | 258.11 | Pyridine ring, 2-bromo, butyl ester |

| Tert-butyl bromoisobutyrate | C₈H₁₅BrO₂ | 223.11 | Brominated isobutyrate, tert-butyl ester |

*Molecular formula inferred: Likely C₁₀H₁₂BrNO₂ (based on butyl analog adjustments).

Table 2: Antibacterial Activity (MIC Values)

| Compound | ESBL-E. coli ST405 (mg/mL) | MRSA (mg/mL) |

|---|---|---|

| Butyl 2-bromoisonicotinate | 0.78 | 0.78 |

| Derivative 5a (butyl analog) | 3.12 | 1.56 |

| Methyl 2-bromoisonicotinate | Not reported | Not reported |

| Tert-butyl bromoisobutyrate | Not reported | Not reported |

Butyl 2-bromoisonicotinate exhibits superior activity compared to its derivatives, highlighting the importance of the ester group and bromine positioning . Methyl 2-bromoisonicotinate is marketed for "enhanced applications" but lacks published MIC data . Tert-butyl bromoisobutyrate is primarily used in pharmaceutical synthesis without documented antibacterial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.